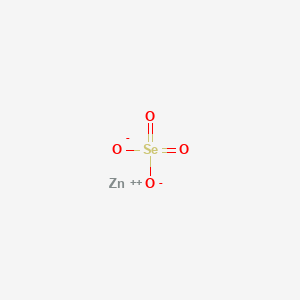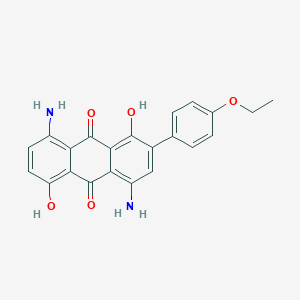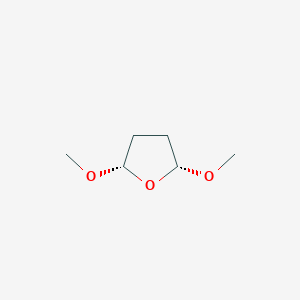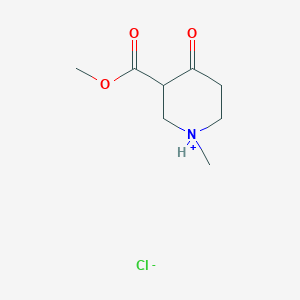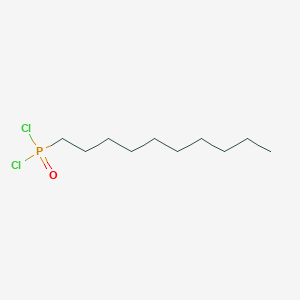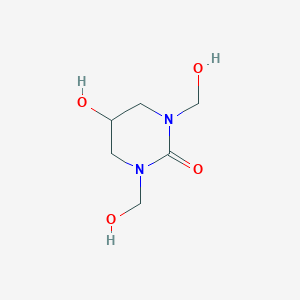
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, also known as THP, is a chemical compound that has been extensively studied for its potential biomedical applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is not fully understood. However, studies have suggested that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one may exert its biological effects through the modulation of various signaling pathways. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化和生理效应
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is a promising chemical compound that has been extensively studied for its potential biomedical applications. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods and has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, including the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved properties and the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for various diseases.
合成方法
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods, including the reaction of 5-hydroxymethyluracil with formaldehyde and sodium borohydride. Another method involves the reaction of 5,6-dihydrouracil with formaldehyde and sodium borohydride. The synthesis of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been achieved through the reaction of 5-hydroxymethyluracil with paraformaldehyde and sodium borohydride.
科学研究应用
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been investigated for its potential as a neuroprotective agent and as a therapeutic agent for metabolic disorders.
属性
CAS 编号 |
13348-19-1 |
|---|---|
产品名称 |
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one |
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
5-hydroxy-1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O4/c9-3-7-1-5(11)2-8(4-10)6(7)12/h5,9-11H,1-4H2 |
InChI 键 |
OEGBLDIRTKJJAM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C(=O)N1CO)CO)O |
规范 SMILES |
C1C(CN(C(=O)N1CO)CO)O |
其他 CAS 编号 |
13348-19-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


